2-chloro-6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c1-23-9-10(7-22-23)15-13(19-5-6-20-15)8-21-16(24)14-11(17)3-2-4-12(14)18/h2-7,9H,8H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKAGSFKWXERNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole moiety: This can be achieved by reacting 1-methyl-1H-pyrazole-4-carboxylic acid with appropriate reagents to form the desired pyrazole derivative.
Formation of the pyrazine moiety: This involves the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)pyrazine through a series of reactions, including cyclization and functional group transformations.
Coupling of the benzamide core: The final step involves coupling the synthesized pyrazole and pyrazine moieties with 2-chloro-6-fluorobenzoyl chloride under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions to scale up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro groups on the benzamide core can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling reactions: The pyrazole and pyrazine moieties can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Nucleophiles such as amines and thiols for substitution reactions.
- Oxidizing agents like potassium permanganate for oxidation reactions.
- Reducing agents like sodium borohydride for reduction reactions.
- Catalysts such as palladium for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while coupling reactions can form complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have demonstrated that compounds containing pyrazole derivatives exhibit significant anticancer properties. The mechanism of action primarily involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Case Study: Anticancer Efficacy
A study evaluated the efficacy of a similar pyrazole-based compound on various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15 |
| HepG2 (Liver) | 12 |
| A549 (Lung) | 18 |
The results indicated that the compound effectively inhibited cell growth across these lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains, making it a candidate for further development in treating infections.
Antimicrobial Efficacy Data
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings indicate moderate antibacterial properties, particularly against Gram-positive bacteria.
Case Study on Anticancer Activity
A clinical trial involving a pyrazole derivative demonstrated a partial response in 30% of patients with advanced solid tumors after four treatment cycles. This highlights the therapeutic potential of pyrazole compounds in oncology.
Case Study on Antimicrobial Efficacy
In vitro studies showed that modifications to the pyrazole ring could enhance antimicrobial potency against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).
Wirkmechanismus
The mechanism of action of 2-chloro-6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
Functional Implications of Structural Variations
Core Heterocycle: Pyrazine vs. Quinoline/Quinazoline: Pyrazine (as in the main compound) offers a smaller, less aromatic core compared to quinoline or quinazoline. This may reduce steric hindrance and improve binding flexibility in enzymatic pockets . Quinazoline derivatives, however, often exhibit stronger π-π stacking interactions due to extended aromaticity, as seen in compound 25 .
Substituent Effects: Halogens (Cl, F): The 2-chloro-6-fluoro substitution in the main compound likely enhances electronegativity and membrane permeability compared to non-halogenated analogs. Trifluoromethyl Groups: Compounds like 25 and the oxadiazole-containing derivative from incorporate trifluoromethyl groups, which significantly increase lipophilicity and metabolic resistance .
Linker and Functional Groups: Benzamide vs. Oxadiazole Additions: The oxadiazole ring in introduces a rigid, electron-deficient heterocycle, which may improve binding to enzymes like kinases or proteases .
Biologische Aktivität
2-Chloro-6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H15ClFN7O2
- Molecular Weight : 463.8 g/mol
- CAS Number : 1172944-14-7
The compound exhibits its biological activity primarily through interactions with specific biological targets, which can include enzymes, receptors, or pathways involved in disease processes. The presence of the pyrazole and pyrazine moieties suggests potential interactions with targets relevant in oncology and infectious diseases.
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound:
-
Antimicrobial Activity :
- The compound has shown promising results against Mycobacterium tuberculosis, with some derivatives exhibiting IC50 values in the low micromolar range (1.35 to 2.18 μM) .
- Further evaluations indicated that certain analogs maintained low cytotoxicity against human embryonic kidney cells (HEK-293), suggesting a favorable therapeutic index .
-
Anticancer Properties :
- Studies have reported that related pyrazole compounds demonstrate significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance, similar compounds have shown GI50 values as low as 3.79 μM .
- The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed mechanisms specific to this compound require further investigation.
- Anti-inflammatory Effects :
Case Studies and Research Findings
A selection of studies provides insights into the biological activity of this compound and its derivatives:
Q & A
Q. What are the key considerations for synthesizing 2-chloro-6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide with high purity?
Methodological Answer: The synthesis involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. Critical considerations include:
- Reaction Optimization : Use automated reactors or continuous flow systems to enhance scalability and reproducibility. Temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., DMF or pyridine for nucleophilic substitution) are crucial .
- Purification : Employ recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product. Purity ≥95% is typically achieved via iterative crystallization .
- Analytical Validation : Confirm intermediate structures using LC-MS and monitor reaction progress via TLC (Rf values compared to standards) .
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural characterization employs a combination of spectroscopic and crystallographic techniques:
- Spectroscopy :
- X-Ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide NH and pyrazine N atoms) .
- Elemental Analysis : Validate empirical formula (e.g., C18H14ClFN5O) with <0.3% deviation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Focus on key residues (e.g., ATP-binding pocket residues for kinase targets) .
- MD Simulations : Analyze stability of ligand-target complexes (50–100 ns trajectories, AMBER/CHARMM force fields). Measure RMSD (<2 Å for stable binding) and binding free energy (MM-PBSA/GBSA) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., benzamide carbonyl for hydrogen bonding) using Schrödinger’s Phase .
Q. What strategies mitigate solubility challenges in in vitro bioassays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) with aqueous buffers (PBS, pH 7.4). Validate stability via UV-Vis spectroscopy (λmax monitoring) .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (70–150 nm diameter, PDI <0.2) to enhance bioavailability. Characterize using dynamic light scattering (DLS) .
- Protonation State Adjustment : Test solubility at pH 5.5–7.4 (simulating lysosomal vs. cytoplasmic environments) .
Q. How are contradictory biological activity data resolved across assay systems?
Methodological Answer:
- Orthogonal Assays : Cross-validate IC50 values using enzymatic assays (e.g., fluorescence-based ADP-Glo™) and cell viability (MTT/CellTiter-Glo®) .
- Standardized Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and cell passage number (≤20 passages) .
- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in live cells .
Q. What in vivo models are appropriate for pharmacokinetic (PK) studies?
Methodological Answer:
- Rodent Models : Administer intravenously (1 mg/kg) or orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5–24 h post-dose.
- Bioanalytical Methods : Quantify plasma concentrations via LC-MS/MS (LOQ: 1 ng/mL). Calculate AUC, Cmax, and t1/2 using non-compartmental analysis (Phoenix WinNonlin®) .
- Tissue Distribution : Euthanize at terminal timepoints, homogenize tissues (liver, brain), and extract compound using acetonitrile precipitation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
